

Structure Elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol

Cat. No.: B171647

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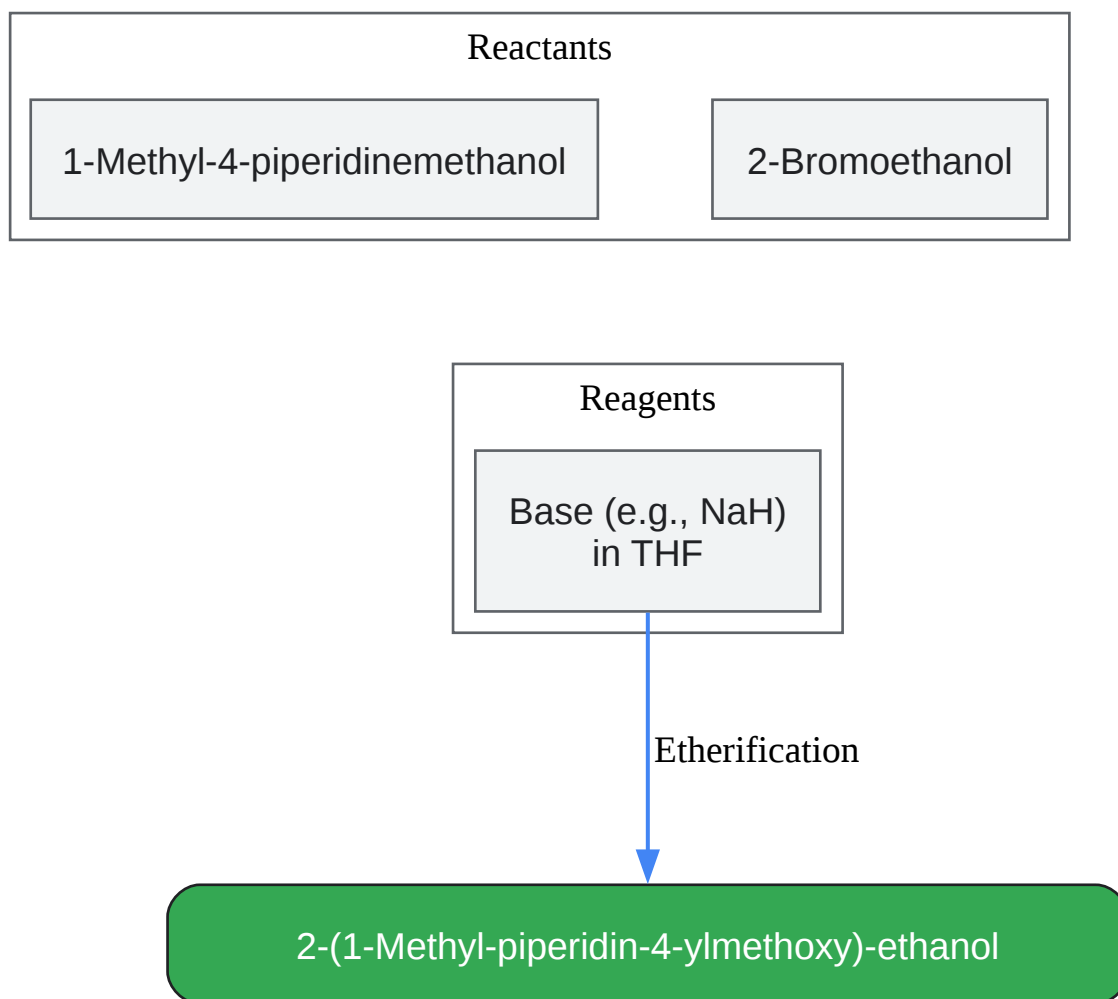
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of **2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol**. The piperidine scaffold is a cornerstone in medicinal chemistry, making the unambiguous characterization of its derivatives critical for drug discovery and development. [1] This document outlines the expected outcomes from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Detailed experimental protocols are provided, and key logical workflows are visualized to guide researchers and scientists through the characterization process.

Chemical Identity and Synthesis

The compound is identified by the following key parameters:

Parameter	Value
IUPAC Name	2-((1-methylpiperidin-4-yl)methoxy)ethanol
CAS Number	112391-05-6[2]
Molecular Formula	C ₉ H ₁₉ NO ₂
Molecular Weight	173.25 g/mol

A plausible and documented synthetic route for this molecule is the etherification of 1-methyl-4-piperidinemethanol.[1] This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of the primary alcohol followed by nucleophilic attack on a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to form the ether linkage.



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Figure 1: Proposed synthesis of the target compound.

Spectroscopic Analysis and Interpretation

The confirmation of the molecular structure relies on the integration of data from multiple spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information on the parent molecular weight and characteristic fragmentation patterns that help identify structural motifs. The molecular ion peak is expected to be weak or absent, which is common for aliphatic amines and ethers.[\[3\]](#)[\[4\]](#)

Table 1: Predicted Mass Spectrometry Fragmentation

m/z Value	Proposed Fragment	Fragmentation Pathway
173	$[\text{C}_9\text{H}_{19}\text{NO}_2]^+$	Molecular Ion (M^+)
172	$[\text{C}_9\text{H}_{18}\text{NO}_2]^+$	M-1, loss of a hydrogen radical, common for cyclic amines. [3]
128	$[\text{C}_7\text{H}_{14}\text{NO}]^+$	α -cleavage: Loss of the ethyl alcohol moiety ($\bullet\text{CH}_2\text{CH}_2\text{OH}$).
98	$[\text{C}_6\text{H}_{12}\text{N}]^+$	Cleavage at the ether bond, yielding the 1-methyl-4-methylenepiperidinium ion.
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Loss of the entire methoxy-ethanol side chain.
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Common fragment from piperidine ring cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3600 - 3300	Strong, Broad	O-H Stretch	Characteristic of the terminal alcohol group, broadened by hydrogen bonding.[5] [6]
2950 - 2800	Strong	C-H Stretch	Aliphatic C-H bonds in the piperidine ring and alkyl chains.
1150 - 1050	Strong	C-O Stretch	Characteristic of the C-O-C ether linkage and the C-OH alcohol bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the identification and relative positioning of all non-exchangeable protons in the structure. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield.[6][7]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment (Protons)	Predicted δ (ppm)	Multiplicity	Integration
-OH	~2.5 - 4.0	Broad Singlet	1H
-O-CH ₂ -CH ₂ -OH	~3.65	Triplet	2H
-O-CH ₂ -CH ₂ -OH	~3.50	Triplet	2H
Piperidine-CH-CH ₂ -O-	~1.75	Multiplet	1H
-CH-CH ₂ -O-	~3.25	Doublet	2H
N-CH ₃	~2.25	Singlet	3H
Piperidine Axial H (C2, C6)	~2.80	Multiplet	2H
Piperidine Equatorial H (C2, C6)	~2.00	Multiplet	2H
Piperidine Axial H (C3, C5)	~1.70	Multiplet	2H
Piperidine Equatorial H (C3, C5)	~1.30	Multiplet	2H

¹³C NMR Spectroscopy

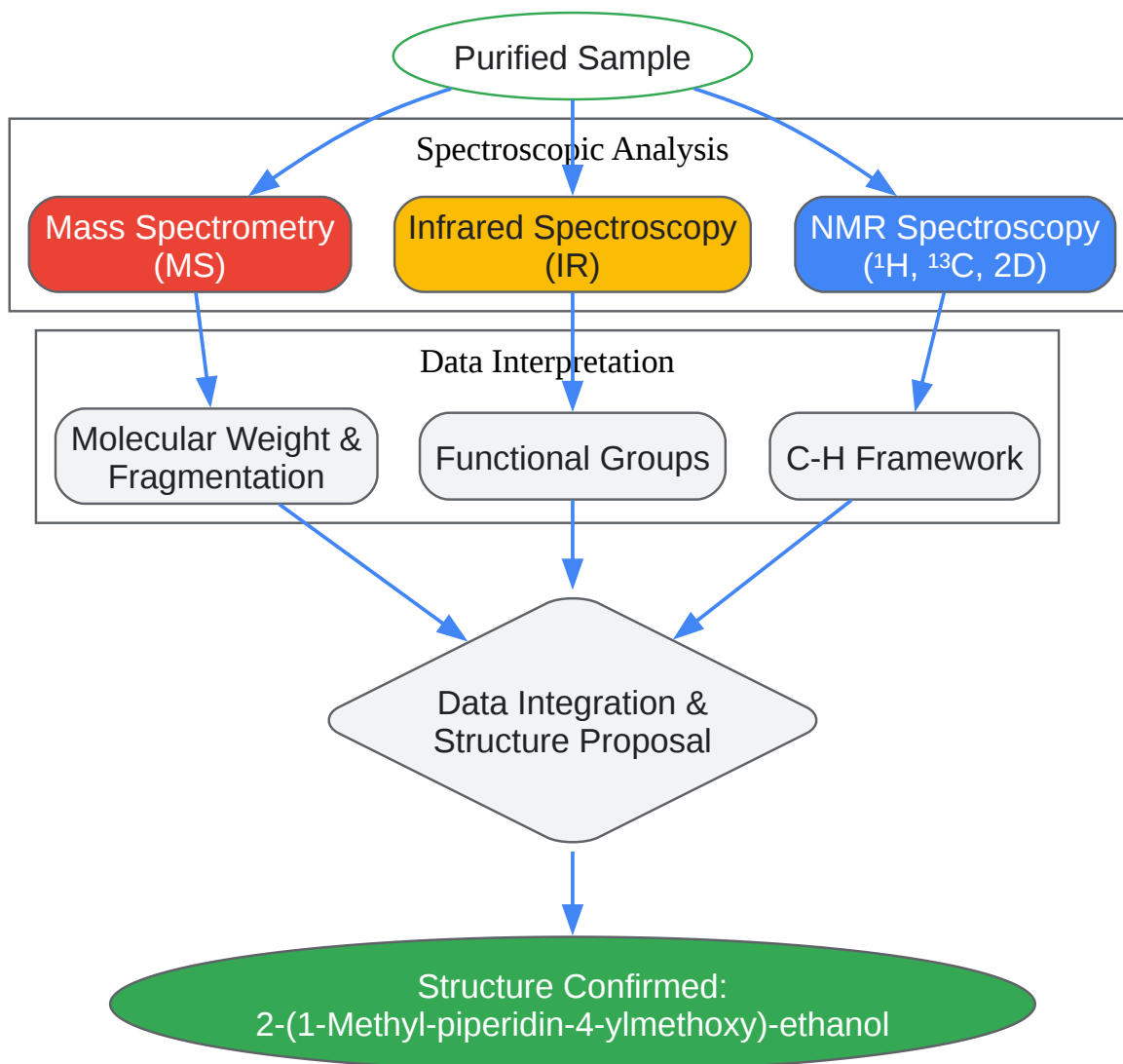
The carbon NMR spectrum indicates the number of unique carbon environments. Carbons bonded to oxygen are significantly deshielded and appear downfield.^[7]

Table 4: Predicted ¹³C NMR Chemical Shifts

Assignment (Carbon)	Predicted δ (ppm)
-O-CH ₂ -CH ₂ -OH	~70.5
-O-CH ₂ -CH ₂ -OH	~61.8
-CH-CH ₂ -O-	~75.0
Piperidine C4	~38.0
Piperidine C2, C6	~55.5
Piperidine C3, C5	~30.0
N-CH ₃	~46.5

Analytical Workflow and Structure Confirmation

The definitive elucidation of the structure is achieved through a systematic workflow. The process begins with sample purification, followed by parallel spectroscopic analyses. The data from each technique are interpreted and then integrated to build a cohesive structural assignment, which is cross-validated to ensure all observed data are consistent with the proposed structure.



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Figure 2: Workflow for structure elucidation.

Experimental Protocols

Mass Spectrometry

- Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

- Analysis Parameters:
 - Ionization Mode: Positive ion mode.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation for structural analysis.
- Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion and MS/MS data to characterize fragmentation patterns.

Infrared Spectroscopy

- Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a KBr pellet, mix 1 mg of the sample with 100 mg of dry KBr and press into a transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Analysis Parameters:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the empty ATR crystal or a pure KBr pellet.

Nuclear Magnetic Resonance Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O). Add a small amount of tetramethylsilane (TMS) as

an internal standard (δ 0.00 ppm) if not using a solvent with a residual peak as reference.

- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Experiment:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
- ^{13}C NMR Experiment:
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ^1H NMR signals.

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- To cite this document: BenchChem. [Structure Elucidation of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171647#2-1-methyl-piperidin-4-ylmethoxy-ethanol-structure-elucidation]

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